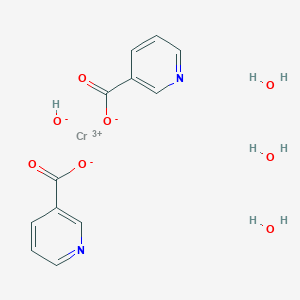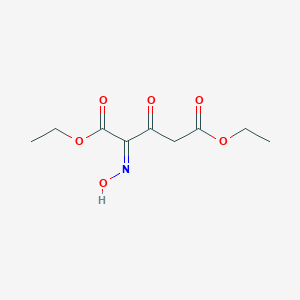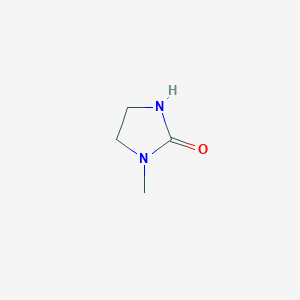
10-O-(3-(4-Azidobenzamido)propionyl)ryanodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-O-(3-(4-Azidobenzamido)propionyl)ryanodine, commonly known as ABP-ryanodine, is a chemical compound used in scientific research to study ryanodine receptors. Ryanodine receptors are a type of ion channel found in muscle cells and are responsible for regulating calcium release during muscle contraction. ABP-ryanodine is a powerful tool for studying the function and regulation of these receptors.
Mechanism of Action
ABP-ryanodine binds to ryanodine receptors in a similar manner to ryanodine itself, but with a higher affinity and specificity. This allows researchers to selectively study the function and regulation of these receptors in a controlled manner.
Biochemical and Physiological Effects:
ABP-ryanodine has been shown to have a number of biochemical and physiological effects on muscle cells, including the modulation of calcium release, the inhibition of muscle contraction, and the induction of apoptosis in certain cell types. These effects are dependent on the concentration and duration of exposure to ABP-ryanodine.
Advantages and Limitations for Lab Experiments
One of the key advantages of ABP-ryanodine is its high affinity and specificity for ryanodine receptors, which allows for selective targeting of these receptors in experiments. However, ABP-ryanodine can also be toxic to cells at high concentrations, and its effects may be influenced by other factors such as pH and temperature.
Future Directions
There are many potential future directions for research involving ABP-ryanodine, including the development of new imaging techniques for visualizing ryanodine receptor activity in living cells, the use of ABP-ryanodine in drug discovery for muscle disorders, and the study of the role of ryanodine receptors in other cellular processes beyond muscle contraction. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABP-ryanodine on muscle cells and other cell types.
Synthesis Methods
ABP-ryanodine can be synthesized through a multistep process involving the reaction of ryanodine with 4-azidobenzoyl chloride and propionic anhydride. The resulting compound is purified through column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
ABP-ryanodine is used in a variety of scientific research applications, including the study of ryanodine receptor structure and function, the regulation of calcium release in muscle cells, and the development of new drugs for muscle disorders. It is also used in the development of new imaging techniques for visualizing ryanodine receptor activity in living cells.
properties
CAS RN |
154505-02-9 |
|---|---|
Molecular Formula |
C35H43N5O11 |
Molecular Weight |
709.7 g/mol |
IUPAC Name |
[2-[3-[(4-azidobenzoyl)amino]propanoyloxy]-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C35H43N5O11/c1-18(2)32(46)27(50-26(43)22-7-6-15-37-22)33(47)28(4)17-31(45)29(32,5)35(33,48)34(51-31)24(19(3)12-14-30(28,34)44)49-23(41)13-16-38-25(42)20-8-10-21(11-9-20)39-40-36/h6-11,15,18-19,24,27,37,44-48H,12-14,16-17H2,1-5H3,(H,38,42) |
InChI Key |
GLMBUFFXAIWBPC-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCNC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O4)O)O)OC(=O)C7=CC=CN7)(C(C)C)O)C)O)C)O |
Canonical SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCNC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O4)O)O)OC(=O)C7=CC=CN7)(C(C)C)O)C)O)C)O |
synonyms |
10-ABPR 10-O-(3-(4-azidobenzamido)propionyl)ryanodine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)




![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

